(S)-Clenbuterol hydrochloride

CAS No.: 871984-59-7

Cat. No.: VC17979356

Molecular Formula: C12H19Cl3N2O

Molecular Weight: 313.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871984-59-7 |

|---|---|

| Molecular Formula | C12H19Cl3N2O |

| Molecular Weight | 313.6 g/mol |

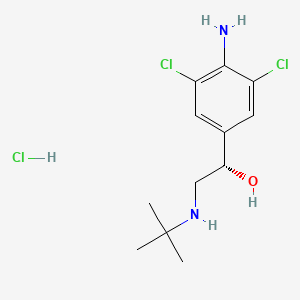

| IUPAC Name | (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |

| Standard InChI Key | OPXKTCUYRHXSBK-HNCPQSOCSA-N |

| Isomeric SMILES | CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

(S)-Clenbuterol hydrochloride belongs to the class of phenethylamine derivatives. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride. Common synonyms include Spiropent, Ventipulmin, and Clenasma, reflecting its use in human and veterinary medicine . The compound’s stereospecific (S)-configuration enhances its receptor selectivity compared to the racemic mixture.

Molecular Structure

The molecular formula is , with a molecular weight of 313.65 g/mol (free base) and 350.06 g/mol for the hydrochloride salt. The structure comprises a dichlorinated aromatic ring linked to an ethanolamine side chain, with a tert-butyl group enhancing metabolic stability (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 174–176°C (decomposes) |

| Solubility | Freely soluble in water, ethanol |

| pKa | 9.6 (amine group) |

| Partition Coefficient (logP) | 2.8 |

Synthesis and Manufacturing

Industrial Synthesis

The synthesis of (S)-Clenbuterol hydrochloride involves a multi-step process starting from 3,5-dichlorobenzyl alcohol. Key stages include:

-

Amination: Reaction with tert-butylamine in the presence of a palladium catalyst to form the intermediate 1-(4-nitro-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

-

Resolution: Chiral separation via high-performance liquid chromatography (HPLC) isolates the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Synthetic Pathway Overview

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | tert-butylamine, Pd/C, 80°C | Nitro intermediate |

| 2 | H₂, Raney Ni, 50 psi | Amine intermediate |

| 3 | Chiral column (cellulose triacetate) | (S)-enantiomer |

| 4 | HCl gas, ethanol | (S)-Clenbuterol hydrochloride |

Pharmacological Mechanism

β2-Adrenergic Receptor Activation

(S)-Clenbuterol hydrochloride selectively binds to β2-adrenergic receptors in bronchial smooth muscle, triggering a cascade of intracellular events:

-

Receptor Activation: Conformational changes in the receptor activate Gs proteins.

-

cAMP Elevation: Adenylate cyclase converts ATP to cyclic AMP (cAMP), which inhibits myosin light-chain kinase (MLCK).

-

Bronchodilation: Reduced MLCK activity decreases smooth muscle contraction, dilating airways.

Metabolic Effects

At higher doses, the compound stimulates lipolysis via β3-adrenergic receptors in adipose tissue, increasing free fatty acid levels. It also exhibits anabolic effects in skeletal muscle by upregulating insulin-like growth factor 1 (IGF-1).

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 89% (oral) |

| Half-life | 25–39 hours |

| Protein Binding | 85–90% |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Renal (70%), fecal (30%) |

Therapeutic and Off-Label Applications

Medical Uses

-

Asthma Management: Approved in Europe for severe asthma exacerbations at doses of 20–40 μg/day.

-

Chronic Obstructive Pulmonary Disease (COPD): Off-label use improves forced expiratory volume (FEV₁) by 12–15%.

Veterinary Applications

-

Bronchodilation in Horses: Administered intravenously (0.8–1.6 μg/kg) to treat equine asthma.

-

Livestock Growth Promotion: Banned in the EU and US due to residue risks, but illicitly used to increase lean muscle mass .

Performance Enhancement

Despite WADA prohibitions, athletes misuse the drug (60–120 μg/day) for its anti-catabolic effects. Studies report a 3–5% increase in muscle mass over 6-week cycles.

Analytical Detection Methods

Chromatographic Techniques

-

LC-MS/MS: Limits of quantification (LOQ) at 0.1 ng/mL in urine.

-

GC-ECD: Used for hair sample analysis (detection window: 3–6 months).

Table 4: Detection Parameters

| Matrix | Method | LOQ | Window |

|---|---|---|---|

| Urine | LC-MS/MS | 0.1 ng/mL | 2–4 days |

| Serum | ELISA | 0.5 ng/mL | 12–48 hours |

| Hair | GC-ECD | 5 pg/mg | 3–6 months |

Emerging Research and Future Directions

Recent studies explore (S)-Clenbuterol’s potential in:

-

Neuroprotection: Upregulation of brain-derived neurotrophic factor (BDNF) in Parkinsonian models.

-

Cachexia Management: Phase II trials show 1.2 kg lean mass retention in cancer patients over 12 weeks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume